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molecular formula C12H20O4 B8657260 2-Allyl-2-ethylmalonic acid diethyl ester CAS No. 59726-37-3

2-Allyl-2-ethylmalonic acid diethyl ester

Cat. No. B8657260
M. Wt: 228.28 g/mol
InChI Key: PBRQGKCIULJERJ-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

To a stirred suspension of lithium aluminum hydride (7.8 g, 0.20 mol) in THF (350 mL) was added 2-allyl-2-ethylmalonic acid diethyl ester (23.5 g, 0.10 mol) in THF (150 mL) over 2 h. After stirring at rt for 2 days, the reaction was carefully quenched with dilute sulfuric acid (7%, 250 mL). The product was extracted with diethyl ether (3×100 mL) and ethyl acetate (3×100 mL), and the combined extracts were washed with brine (300 mL), dried over sodium sulfate and concentrated to give 2-allyl-2-ethylpropane-1,3-diol.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[C:11]([CH2:19][CH:20]=[CH2:21])([CH2:17][CH3:18])[C:12](OCC)=[O:13])C>C1COCC1>[CH2:19]([C:11]([CH2:17][CH3:18])([CH2:12][OH:13])[CH2:10][OH:9])[CH:20]=[CH2:21] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CC)CC=C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with dilute sulfuric acid (7%, 250 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethyl ether (3×100 mL) and ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)C(CO)(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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